
4-n-Butylbenzotrifluoride
Overview
Description
4-n-Butylbenzotrifluoride is an organic compound with the molecular formula C11H13F3. It is also known by other names such as n-butyl-4-trifluoromethylbenzene and 4-Butylbenzotrifluoride . This compound is characterized by the presence of a butyl group and a trifluoromethyl group attached to a benzene ring, making it a member of the trifluoromethylbenzene family.
Preparation Methods
The synthesis of 4-n-Butylbenzotrifluoride can be achieved through various methods. One common approach involves the Friedel-Crafts alkylation reaction, where a butyl group is introduced to the benzene ring in the presence of a Lewis acid catalyst such as aluminum chloride . Another method includes the use of Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a trifluoromethylbenzene under palladium catalysis . Industrial production methods often utilize these reactions due to their efficiency and scalability.
Chemical Reactions Analysis
4-n-Butylbenzotrifluoride undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used. For example, oxidation with potassium permanganate can yield carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group under specific conditions.
Nucleophilic Substitution: The trifluoromethyl group can be replaced by nucleophiles such as amines or thiols.
Scientific Research Applications
4-n-Butylbenzotrifluoride has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-n-Butylbenzotrifluoride largely depends on its chemical structure. The trifluoromethyl group is known to influence the compound’s reactivity and interaction with biological targets. It can enhance the lipophilicity and metabolic stability of molecules, making them more effective in crossing biological membranes and reaching their targets . The molecular targets and pathways involved vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
4-n-Butylbenzotrifluoride can be compared with other trifluoromethylbenzene derivatives, such as:
1,4-Bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups attached to the benzene ring, making it more reactive in certain chemical reactions.
1-Butyl-3-(trifluoromethyl)benzene: The position of the trifluoromethyl group on the benzene ring can significantly affect the compound’s reactivity and properties.
4-Butylbenzotrifluoride: This is another name for this compound, highlighting the importance of nomenclature in distinguishing between similar compounds.
Properties
IUPAC Name |
1-butyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3/c1-2-3-4-9-5-7-10(8-6-9)11(12,13)14/h5-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTSRLZSSBMPSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40522418 | |
| Record name | 1-Butyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40522418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61342-04-9 | |
| Record name | 1-Butyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40522418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



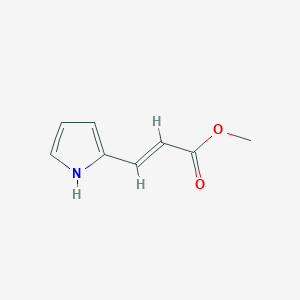
![2-bromo-5,7,12,14-tetraoxatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8(16),9,11(15)-pentaene](/img/structure/B1338731.png)
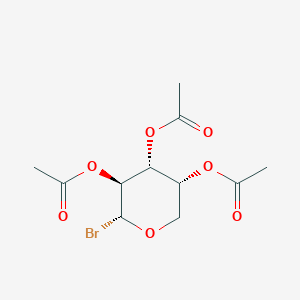
![3-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanoic acid](/img/structure/B1338737.png)


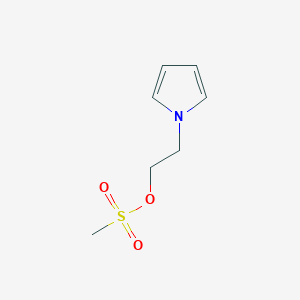
![4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid](/img/structure/B1338752.png)
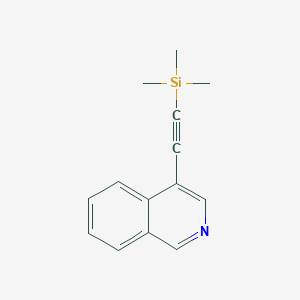
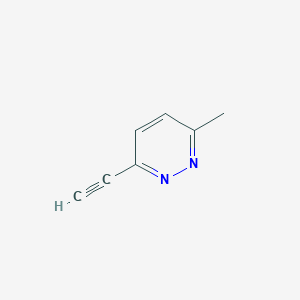

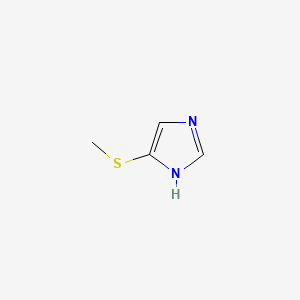
![1-[4-(1-Adamantyl)phenyl]hydrazine hydrochloride](/img/structure/B1338759.png)
